

An In-depth Technical Guide to 7,12-Dimethylbenz[a]anthracene (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7,12-Dichlorobenzo[a]anthracene

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Disclaimer: This guide provides a detailed overview of 7,12-Dimethylbenz[a]anthracene (DMBA). Initial searches for "**7,12-Dichlorobenzo[a]anthracene**" did not yield sufficient public data for a comprehensive technical report. Due to the structural similarity and the extensive body of research available, this guide focuses on DMBA, a compound frequently studied in cancer research.

Core Compound Identification

7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a well-established laboratory carcinogen and immunosuppressor.[1] It is widely utilized as a tumor initiator in scientific studies to understand the mechanisms of carcinogenesis.[1]

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) number for 7,12-Dimethylbenz[a]anthracene is 57-97-6. [2][3][4][5][6][7]

Molecular Formula: C₂₀H₁₆[2][3][4]

Molecular Weight: 256.34 g/mol [2][4]

The structure of DMBA consists of a benz[a]anthracene core with two methyl groups substituted at the 7 and 12 positions.



Physicochemical and Toxicological Data

DMBA is a yellow to greenish-yellow crystalline solid. Its carcinogenic properties are a subject of extensive research. The following table summarizes key quantitative data.

Property	Value	Reference
Molecular Formula	C20H16	[2][3][4]
Molecular Weight	256.34 g/mol	[2][4]
CAS Number	57-97-6	[2][3][4][5][6][7]
Purity	≥98%	[3][4]
Melting Point	122-123 °C	[1]
Solubility	DMF: 20 mg/ml; DMSO: 10 mg/ml	[3]
Inhalation Unit Risk	7.1 E-2 (μ g/cubic meter) ⁻¹	[7]
Oral Slope Factor	2.5 E+2 (mg/kg-day) ⁻¹	[7]
No Significant Risk Level (NSRL)	0.003 μ g/day	[7]

Experimental Protocols

DMBA is a cornerstone in many experimental models of carcinogenesis. Below are detailed methodologies for key experiments cited in the literature.

Mammary Carcinogenesis Induction in Rats

This protocol is widely used to study breast cancer development.

- Animal Model: Young virgin female Sprague-Dawley or Wistar rats are typically used.
- Carcinogen Administration: A single dose of 20 mg of DMBA is administered intragastrically by gavage.[3] Alternatively, a single subcutaneous dose of 20 mg can be used.



- Tumor Monitoring: Mammary glands are palpated and examined for tumors at regular intervals (e.g., weekly or bi-weekly) following DMBA administration.
- Endpoint: The experiment can span several weeks (e.g., 28 weeks). At the termination of the study, animals are sacrificed, and mammary tumors are excised, measured, and weighed.
- Histopathological Analysis: Tumor fragments are fixed in formalin and embedded in paraffin for sectioning and staining (e.g., with hematoxylin and eosin) to confirm the presence of carcinomas.

Two-Stage Skin Carcinogenesis in Rats

This model is used to differentiate the initiation and promotion stages of cancer.

- Tumor Initiation: A single topical application of DMBA (e.g., $50~\mu$ g/animal) is administered to the skin of the rats.[3]
- Tumor Promotion: Following the initiation phase, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area of the skin.[1]
- Observation: The development of skin papillomas and tumors is monitored over time. This
 allows for an accelerated rate of tumor growth for study.[1]

Signaling Pathways and Molecular Mechanisms

DMBA exerts its carcinogenic effects through complex molecular mechanisms, including metabolic activation, DNA damage, and alteration of key signaling pathways.

Metabolic Activation of DMBA

DMBA is a procarcinogen, meaning it requires metabolic activation to become a potent carcinogen. This process is primarily mediated by cytochrome P450 enzymes.



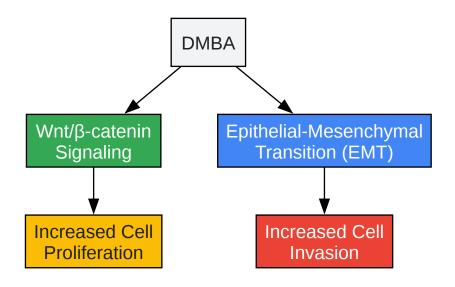
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Caption: Metabolic activation of DMBA leading to DNA mutation.

Wnt/β-catenin Signaling and Epithelial-Mesenchymal Transition (EMT)

Recent studies have shown that DMBA can promote cancer cell proliferation and invasion by inducing the Wnt/β-catenin signaling pathway and the EMT process.[8]



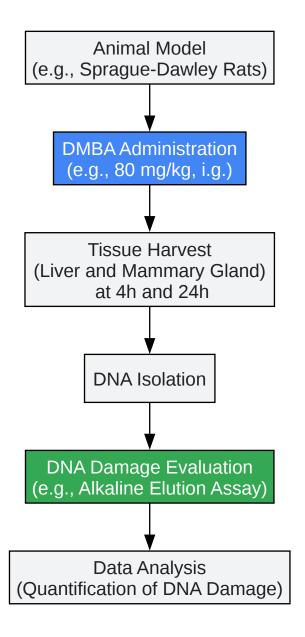
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Caption: DMBA-induced activation of Wnt/β-catenin and EMT pathways.

Experimental Workflow for Investigating DMBA-Induced Genotoxicity

The following workflow illustrates a typical experimental design to assess the DNA-damaging effects of DMBA.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 7,12-Dimethylbenz[a]anthracene (DMBA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3065851#7-12-dichlorobenzo-a-anthracene-casnumber-and-molecular-structure]

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